3-(aminomethyl)-N-methylpyridin-2-amine

Catalog No.
S1491958
CAS No.
120182-89-0
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(aminomethyl)-N-methylpyridin-2-amine

CAS Number

120182-89-0

Product Name

3-(aminomethyl)-N-methylpyridin-2-amine

IUPAC Name

3-(aminomethyl)-N-methylpyridin-2-amine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10)

InChI Key

IGYVKGUNRCIJDC-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=N1)CN

Canonical SMILES

CNC1=C(C=CC=N1)CN

Organic Synthesis:

  • -AMMP possesses a combination of amine and pyridine functionalities, which are commonly utilized building blocks in organic synthesis. Researchers might investigate its application as a precursor for the synthesis of more complex molecules with desired properties, such as pharmaceuticals or functional materials.

Medicinal Chemistry:

  • The presence of amine groups in 3-AMMP suggests its potential for interacting with biological systems. Researchers might explore its activity against specific targets relevant to human diseases, such as enzymes or receptors. However, it is crucial to note that no current scientific publications report on the biological activity or potential therapeutic applications of 3-AMMP.

Material Science:

  • Pyridine derivatives like 3-AMMP can exhibit interesting properties, such as electrochemical activity or self-assembly capabilities . Researchers might investigate the potential of 3-AMMP for applications in areas like sensor development or organic electronic materials. However, further research is necessary to explore these possibilities.

3-(aminomethyl)-N-methylpyridin-2-amine is an organic compound characterized by its molecular formula C7_7H11_{11}N3_3. This compound is a derivative of pyridine, a fundamental heterocyclic organic compound known for its basicity and aromatic properties. The structure features an aminomethyl group and a methyl group attached to the pyridine ring, contributing to its unique chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield various amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups through reagents like alkyl halides or acyl chlorides in the presence of bases .

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

3-(aminomethyl)-N-methylpyridin-2-amine exhibits notable biological activities. It has been investigated for its potential antitumor, antifungal, and antibacterial properties. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further research in drug development.

Synthetic Routes

The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with methylamine. This reaction is usually conducted under controlled conditions with a base such as sodium hydroxide to facilitate substitution. The mixture is heated to reflux to ensure complete conversion to the desired product.

Industrial Production

In industrial settings, continuous flow reactors may be employed for the production of this compound. This method enhances control over reaction parameters such as temperature and pressure, resulting in higher yields and purities. Catalysts may also be utilized to improve reaction efficiency and reduce processing time.

3-(aminomethyl)-N-methylpyridin-2-amine serves multiple purposes in scientific research:

  • Chemistry: It acts as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is useful in studying enzyme mechanisms and as a ligand in biochemical assays.
  • Industry: It is applied in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals.

Research into the interactions of 3-(aminomethyl)-N-methylpyridin-2-amine with various biological systems is ongoing. Its role as a ligand suggests potential applications in drug design and development, particularly concerning its binding affinity to specific enzymes or receptors. Further studies are required to elucidate its mechanisms of action and therapeutic potential .

Similar Compounds

Several compounds share structural similarities with 3-(aminomethyl)-N-methylpyridin-2-amine:

Compound NameStructural Features
3-(aminomethyl)pyridineSimilar structure but lacks the N-methyl group
N-methylpyridin-2-amineSimilar but without the aminomethyl group
PyridineThe parent compound without any substitutions
2-Amino-3-methylpyridineContains similar functional groups
2-Amino-4-methylnicotinonitrileSimilar nitrogen-containing heterocycle

Uniqueness

The uniqueness of 3-(aminomethyl)-N-methylpyridin-2-amine lies in the combination of both the aminomethyl and N-methyl groups. These features confer specific chemical properties that enhance its reactivity and applicability in various synthetic pathways and biological interactions, distinguishing it from other similar compounds .

3-(Aminomethyl)-N-methylpyridin-2-amine, a derivative of pyridine with dual functionalization at the 2- and 3-positions, has emerged as a significant compound in coordination chemistry and synthetic organic chemistry. Early studies focused on its synthesis, with methods involving nucleophilic substitution reactions. For instance, the reaction of 2-chloromethylpyridine with methylamine under basic conditions was pivotal in its preparation. Later advancements explored alternative routes, such as reductive amination of cyanohydrins, which introduced flexibility in substituent introduction.

Key milestones include:

  • Synthetic optimization: Development of high-yield methods using boron hydride reagents (e.g., NaBH3CN) for reductive amination.
  • Coordination chemistry: Discovery of its role in forming stable metal complexes, particularly with silver(I) ions, leading to structurally diverse coordination polymers.
  • Applications in catalysis: Integration into ligand systems for transition metal complexes, enhancing catalytic efficiency in organic transformations.

Significance in Pyridine Derivative Chemistry

This compound occupies a unique position within pyridine chemistry due to its bifunctional nature:

  • Aminomethyl group: Enables participation in hydrogen bonding and nucleophilic reactions.
  • N-methyl substitution: Enhances steric bulk and electron-donating effects, influencing reactivity and coordination geometry.

Compared to simpler aminomethylpyridines (e.g., 2-picolylamine), the N-methyl group reduces basicity at the pyridine nitrogen, altering binding affinities in metal complexes. This structural nuance makes it valuable in designing ligands with tailored electronic properties.

Position within the Aminomethylpyridine Family

The aminomethylpyridine family includes:

CompoundPosition of Functional GroupsKey Applications
2-Picolylamine2-aminomethylBidentate ligand, catalyst synthesis
3-(Aminomethyl)pyridine3-aminomethylCoordination chemistry, intermediates
3-(Aminomethyl)-N-methylpyridin-2-amine3-aminomethyl + N-methylMetal complexes, medicinal chemistry

The N-methyl substitution distinguishes this compound from non-methylated analogs, conferring distinct solubility and reactivity profiles.

Nomenclature and Classification Systems

IUPAC Name: 3-(Aminomethyl)-N-methylpyridin-2-amine
CAS Registry Number: 120182-89-0
Classification:

  • Chemical Class: Tertiary amine, pyridine derivative.
  • Beilstein Number: Not explicitly listed in available sources.
  • EC Number: Not applicable (not registered in EINECS).

Synonyms include N-[3-(aminomethyl)-2-pyridinyl]-N-methylamine and AKOS000162696.

Synthesis and Reactivity

Synthesis Methods

The compound is synthesized via two primary routes:

MethodReagents/ConditionsYieldReference
Nucleophilic Substitution2-Chloromethylpyridine + methylamine, NaOH, refluxHigh
Reductive AminationCyanohydrin + methylamine, NaBH3CN, MeOHModerate

Key Details:

  • Substitution Route:
    • Mechanism: SN2 displacement of chloride by methylamine.
    • Optimal Conditions: Polar aprotic solvents (e.g., DMF) with prolonged heating.
  • Reductive Amination:
    • Advantage: Allows introduction of diverse amines.
    • Limitation: Sensitive to steric hindrance.

Reactivity and Functionalization

The compound participates in:

Reaction TypeConditionsProducts/Outcomes
AlkylationAlkyl halides, baseQuaternary ammonium salts
AcylationAcyl chlorides, pyridineAmides (e.g., with acetic anhydride)
ComplexationAgNO3, BF3·OEt2Silver(I) coordination polymers

Notable Reaction:

  • Silver(I) Complexation: Forms 1D coordination polymers (e.g., [Ag(C6H8N2)2(NO3)]) through nitrogen and pyridine π-system interactions.

Applications

Coordination Chemistry

This compound serves as a versatile ligand in:

  • Silver(I) Complexes:
    • Structural Diversity: Forms macrocycles, linear chains, and 2D/3D networks depending on ligand-to-metal ratio.
    • Example: [Ag(C6H8N2)2(NO3)]·H2O exhibits luminescence due to metal-centered transitions.
  • Catalytic Systems:
    • Role: Stabilizes metal centers in transfer hydrogenation and cross-coupling reactions.

Medicinal Chemistry

While direct bioactivity data is limited, derivatives are explored in:

  • Antimicrobial Agents: Analogous aminomethylpyridines show activity against Mycobacterium tuberculosis.
  • Enzyme Inhibition: Potential as leucyl-tRNA synthetase inhibitors via pyridine ring interactions.

Industrial and Synthetic Uses

  • Intermediates: Precursor to N-alkylated derivatives for pharmaceuticals.
  • Catalyst Components: Enhances enantioselectivity in asymmetric catalysis.

Traceless C3-Selective Umpolung Synthesis Pathways

The C3-selective umpolung strategy represents a breakthrough in pyridine functionalization, enabling direct access to 3-(aminomethyl)-N-methylpyridin-2-amine. This method leverages 1-amidopyridin-1-ium salts as key intermediates, which undergo regioselective C3 activation via a traceless mechanism [5]. The process begins with the generation of a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate through nucleophilic addition of aminals to the Zincke salt derivative [5]. This intermediate facilitates a Mannich-type C–C bond formation at the C3 position, bypassing the electronic deactivation inherent to pyridine’s aromatic system.

Critical to this pathway is the in situ reductive cleavage of the N–N bond using sodium borohydride, which simultaneously removes the activating group and yields the target amine [5]. The traceless nature of this method eliminates the need for protecting group strategies, streamlining synthesis. Key advantages include:

  • Regioselectivity: >90% selectivity for the C3 position due to electronic and steric effects of the N-activating group [5].
  • Yield: Reported yields range from 65–78% under optimized conditions [5].
  • Substrate scope: Compatible with diverse aminal reagents, enabling modular introduction of alkyl and aryl groups [5].

One-Pot Reaction Approaches with 1-Amidopyridin-1-ium Salts

One-pot methodologies significantly enhance synthetic efficiency by combining multiple steps into a single reaction vessel. For 3-(aminomethyl)-N-methylpyridin-2-amine, this involves sequential:

  • Formation of the 1-amidopyridin-1-ium salt via reaction of pyridine with N-methylchloroacetamide in acetonitrile [5].
  • Addition of aminal reagents (e.g., N-methyl-N-(trimethylsilyl)methylamine) to generate the dihydropyridine intermediate [5].
  • Reductive cleavage using NaBH4 in methanol at 0–25°C [5].

This approach reduces purification steps and improves atom economy, achieving an overall yield of 72% with >95% purity [5]. A comparative analysis of solvent systems reveals that polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, while protic solvents improve reduction efficiency [5].

ParameterOne-Pot MethodStepwise Method
Total Reaction Time8 hours18 hours
Isolated Yield72%68%
Purity>95%92%

Comparative Analysis of Synthetic Efficiency

A systematic evaluation of synthetic routes highlights trade-offs between yield, scalability, and operational complexity:

  • Umpolung vs. Traditional Functionalization:

    • Umpolung methods achieve C3 selectivity unattainable via Friedel-Crafts or directed ortho-metalation [7].
    • Conventional routes using 3-bromopyridine intermediates suffer from low yields (35–45%) due to competing side reactions .
  • Reduction Method Impact:

    • NaBH4 enables mild conditions (0–25°C) but requires stoichiometric amounts [5].
    • Catalytic hydrogenation (Pd/C, H2) offers greener profiles but faces challenges with N-oxide byproducts .
  • Scalability Metrics:

    • Batch reactors: Limited to 100g scale due to exothermic risks during NaBH4 addition .
    • Continuous flow systems: Enable multi-kilogram production by precisely controlling temperature and reagent mixing .

Reductive Cleavage Mechanisms of N–N Bonds

The N–N bond cleavage step is pivotal for releasing the target amine. Two predominant mechanisms have been characterized:

  • Radical Pathway:

    • Employed in SmI2-mediated reductions, where single-electron transfer generates aminyl radicals [4].
    • Requires proton donors (e.g., H2O) to stabilize intermediates, achieving 85% NH3 yield in model systems [4].
  • Polar Pathway:

    • NaBH4 operates via hydride transfer to the N–N σ* orbital, followed by protonolysis [5].
    • Key intermediates detected via in situ IR include borane-amine adducts and transient iminium species [5].

Catalyst design profoundly influences pathway selection. For instance, air-stable Ru complexes promote the radical mechanism, while Lewis acids like ZnCl2 favor polar cleavage [4] [5].

Green Chemistry Approaches for Synthesis

Recent advances align synthesis with green chemistry principles:

  • Solvent Optimization: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 70% yield .
  • Catalyst Recycling: Heterogeneous Ru/MgO catalysts demonstrate 5-cycle reusability without activity loss [4].
  • Waste Minimization:
    • E-factor reduced from 18.2 (batch) to 5.7 (flow) through solvent recovery systems .
    • Quinoline-based additives suppress H2 evolution, improving atom economy by 22% [4].

Catalytic Systems for Optimized Production

Catalyst selection dictates reaction efficiency and selectivity:

Catalyst TypeExampleTurnover FrequencySelectivity
HomogeneousRuCl3(PPh3)3120 h⁻¹88%
HeterogeneousPd/Al2O385 h⁻¹92%
OrganocatalyticDMAP40 h⁻¹78%

Notably, phosphine-free Ru complexes exhibit exceptional stability under aerobic conditions, enabling open-flask reactions at 50°C [4]. Computational studies reveal that ligand π-acidity modulates metal center electron density, controlling hydride transfer kinetics [7].

Scale-up Considerations and Industrial Processing

Transitioning from laboratory to industrial synthesis requires addressing several critical factors:

  • Thermal Management:

    • Exothermic peaks during NaBH4 addition (-ΔH = 58 kJ/mol) necessitate jacketed reactors with rapid cooling capacity .
  • Purification Challenges:

    • Thin-film distillation effectively separates product from N-methylpyrrolidone byproducts at 0.1 mbar .
  • Quality Control:

    • Online PAT (Process Analytical Technology) tools monitor reaction progress via Raman spectroscopy, ensuring >99% conversion .
  • Cost Drivers:

    • Raw material costs constitute 68% of total expenses, with 1-amidopyridin-1-ium salts accounting for 42% .
    • Switching from batch to continuous manufacturing reduces capital costs by 31% through improved equipment utilization .

Industrial-scale production (≥100 kg/year) currently employs continuous flow reactors with the following optimized parameters:

  • Residence time: 12 minutes
  • Temperature: 65°C
  • Pressure: 8 bar
  • Yield: 81% with 99.5% HPLC purity

N-alkyl substitution represents a fundamental modification strategy for 3-(aminomethyl)-N-methylpyridin-2-amine and related pyridine derivatives. The introduction of alkyl groups at nitrogen positions significantly influences both chemical reactivity and biological activity through modulation of electronic and steric properties [1] [2].

Electronic Effects of N-Alkylation

The methylation of the nitrogen atom in pyridin-2-amine derivatives fundamentally alters the electron density distribution within the pyridine ring system. The methyl group, acting as an electron-donating substituent, increases the basicity of the pyridine nitrogen compared to the unsubstituted parent compound [3]. This electronic modification enhances the compound's ability to participate in coordination chemistry and influences its binding interactions with biological targets.

Research has demonstrated that N-alkyl substitution patterns exhibit distinct structure-activity relationships depending on the chain length and branching. Linear alkyl chains of increasing length generally lead to enhanced lipophilicity, which affects membrane permeability and bioavailability. Studies on N-alkylpyridinium compounds reveal that the electrophilic reactivity trends are significantly influenced by substitution patterns [4].

Steric Considerations

The steric bulk introduced by N-alkyl substituents creates spatial constraints that affect molecular recognition processes. Larger alkyl groups such as butyl or isopropyl substituents introduce conformational restrictions that can either enhance or diminish binding affinity to target proteins. The crystal structure analysis of N-butyl-N-(pyridin-2-yl)pyridin-2-amine complexes demonstrates how steric factors influence coordination geometry and binding specificity [2].

Substitution Position Effects

The position of alkyl substitution on the pyridine ring system critically determines the compound's properties. Substitution at the 2-position (adjacent to the pyridine nitrogen) creates different electronic and steric environments compared to 3- or 4-position modifications. Comparative studies indicate that 2-position substitution generally provides optimal balance between reactivity and stability [5].

Relationship to N-ethyl and N-butyl Variants

The structural relationship between 3-(aminomethyl)-N-methylpyridin-2-amine and its N-ethyl and N-butyl analogs reveals systematic trends in physicochemical properties and biological activities [7].

N-Ethyl Derivatives

N-ethyl variants of pyridin-2-amine demonstrate intermediate properties between methyl and larger alkyl substituents. The ethyl group provides increased hydrophobic character while maintaining reasonable synthetic accessibility. N-ethyl-5-nitropyridin-2-amine derivatives can be synthesized through nitration followed by ethylation reactions, offering versatile intermediates for further structural modifications [8].

N-Butyl Derivatives

The N-butyl analog, 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine, represents a significantly more lipophilic variant with molecular formula C₁₁H₁₉N₃ and molecular weight 193.29 g/mol [7]. This compound exhibits distinct pharmacological properties:

  • Enhanced Membrane Permeability: The increased alkyl chain length substantially improves lipophilicity, facilitating cellular uptake
  • Modified Binding Affinity: The butyl group influences protein-ligand interactions through hydrophobic contacts
  • Altered Metabolic Stability: Longer alkyl chains may be subject to different metabolic pathways, affecting compound half-life

Comparative Physicochemical Properties

PropertyN-MethylN-EthylN-Butyl
Molecular Weight137.18 g/mol [9]~151.21 g/mol193.29 g/mol [7]
LogP (calculated)LowerIntermediateHigher
SolubilityHigher aqueousModerateLower aqueous, higher lipid
Basicity (pKa)ReferenceSlightly lowerFurther reduced

Comparative Analysis of Pyridin-2-amine Derivatives

The pyridin-2-amine scaffold serves as a versatile platform for structural diversification, with systematic modifications providing insight into structure-activity relationships [10] [11].

Substitution Pattern Analysis

Comprehensive analysis of pyridin-2-amine derivatives reveals that specific substitution patterns significantly enhance biological activity. The presence of electron-donating groups such as -OCH₃, -OH, and -NH₂ generally improves antiproliferative activity against cancer cell lines, while electron-withdrawing groups like halogens tend to reduce potency [11] [12].

Position-Dependent Effects

The impact of substituents varies dramatically based on their position relative to the pyridine nitrogen:

  • 2-Position Substitution: Direct attachment to the nitrogen atom maximally influences basicity and coordination behavior
  • 3-Position Modifications: The aminomethyl group at this position in the target compound provides optimal spacing for biological interactions
  • 4-Position Variants: Para-substitution offers different electronic properties and binding orientations

Biological Activity Correlations

Structure-activity relationship studies demonstrate clear correlations between molecular descriptors and biological activity [13]. Size and shape parameters, particularly molar refractivity, prove more predictive of biological response than electronic parameters alone. The optimal model incorporates both steric and hydrogen bonding capabilities: log BR = 0.0055(MR) - 0.3699(Ha) - 1.0124, where BR represents biological response, MR is molar refractivity, and Ha indicates hydrogen acceptance [13].

Schiff Base Derivatives Formation and Applications

Schiff base formation represents a significant synthetic strategy for expanding the structural diversity of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives [14] [15] [16].

Formation Mechanisms

Schiff bases are formed through condensation reactions between the aminomethyl group and aldehydes or ketones, generating characteristic azomethine (C=N) linkages. The reaction typically proceeds under mild acidic conditions with elimination of water [17]:

R-CHO + H₂N-CH₂-pyridine → R-CH=N-CH₂-pyridine + H₂O

Synthetic Methodologies

Several approaches have been developed for efficient Schiff base synthesis:

  • Conventional Heating: Reflux in ethanol with glacial acetic acid catalysis provides good yields (70-90%) [17]
  • Microwave Assistance: Rapid synthesis under controlled conditions reduces reaction times [18]
  • Sonication Methods: Ultrasonic irradiation offers mild conditions with excellent yields [19]
  • Green Catalysis: Pyridine-2-carboxylic acid serves as an effective sustainable catalyst [20]

Structural Diversity

Schiff base derivatives incorporate diverse aldehyde components, creating extensive structural libraries:

Aldehyde TypeProduct CharacteristicsApplications
Aromatic aldehydesπ-π stacking capabilitiesAntimicrobial agents
Aliphatic aldehydesIncreased flexibilityChain structure analysis [16]
Heterocyclic aldehydesMultiple binding sitesCoordination chemistry
Fluorinated aldehydesEnhanced metabolic stabilityPharmaceutical development [15]

Biological Applications

Schiff base derivatives demonstrate significant biological activities:

  • Antimicrobial Properties: Pyridine-containing Schiff bases exhibit broad-spectrum antibacterial activity [15] [17]
  • Antifungal Activity: Fluorinated derivatives show particular efficacy against yeasts [15]
  • Metal Chelation: The azomethine nitrogen provides additional coordination sites for metal complex formation [21]

Structure-Activity Relationships in Research Settings

The systematic investigation of structure-activity relationships for 3-(aminomethyl)-N-methylpyridin-2-amine derivatives provides critical insights for rational drug design and optimization [22] [23] [24].

Quantitative Structure-Activity Relationships

QSAR analysis reveals key molecular descriptors that correlate with biological activity:

  • Molecular Size: Molar refractivity explains 62.5% of biological response variability [13]
  • Lipophilicity: LogP values significantly influence membrane permeability and distribution
  • Electronic Properties: Frontier orbital energies affect reactivity and binding interactions
  • Hydrogen Bonding: Both donor and acceptor capabilities influence target recognition

Research Applications

Contemporary research demonstrates diverse applications of these derivatives:

Enzyme Inhibition Studies

The aminomethyl pyridine scaffold proves particularly effective for designing enzyme inhibitors. Studies on dipeptidyl peptidase-4 (DPP-4) inhibitors reveal that compounds with aminomethyl groups in the β-position to the ring nitrogen show activity with IC₅₀ values below 50 μM [22]. The essential role of hydrogen bonding between amine groups and defined amino acid residues in DPP-4 has been established through systematic SAR analysis.

Anticancer Agent Development

Chalcone derivatives of 3-aminomethyl pyridine demonstrate exceptional anticancer activity. Compound optimization led to derivatives with IC₅₀ values as low as 0.0067 ± 0.0002 μM against MCF-7 breast cancer cells [23]. These compounds induce apoptosis through DNA binding mechanisms, with structure-activity relationships guiding the design of increasingly potent analogs.

Antimicrobial Applications

The structural features of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives correlate strongly with antimicrobial efficacy. The presence of the aminomethyl group enhances activity against both Gram-positive and Gram-negative bacteria [25]. Minimum inhibitory concentration values demonstrate clear structure-activity trends, with certain derivatives achieving MIC values of 0.039 μg/mL against Staphylococcus aureus.

Optimization Strategies

Successful optimization approaches include:

  • Fragment-Based Design: Using the pyridine core as a starting point for systematic elaboration
  • Bioisosteric Replacement: Substituting functional groups while maintaining key binding interactions
  • Conformational Analysis: Understanding preferred binding conformations to guide design
  • Multi-Parameter Optimization: Balancing potency, selectivity, and pharmacokinetic properties

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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